3-Chloroisonicotinaldehyde hydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-chloropyridine-4-carbaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO.H2O/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRTCWKQMQPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies of 3 Chloroisonicotinaldehyde Hydrate and Its Precursors
Precursor Synthesis Routes
The synthesis of precursors is a critical stage, often beginning from more readily available pyridine (B92270) derivatives.
The synthesis of (3-amino-2-chloropyridin-4-yl)methanol (B6249835) is a key step towards obtaining the target aldehyde. While direct synthesis protocols are not extensively detailed in publicly available literature, analogous syntheses of related compounds, such as 3-amino-2-chloro-4-methylpyridine, provide insight into potential pathways. One such method involves the conversion of a cyano group at the 3-position of the pyridine ring into an amino group.
A plausible synthetic strategy could start from a suitable 2-chloro-3-cyano-4-substituted pyridine. The cyano group can be hydrolyzed to an amide group, which is subsequently converted to the primary amine. For instance, a process for a related methyl-substituted compound involves heating 2-chloro-3-cyano-4-methylpyridine with concentrated sulfuric acid to yield 2-chloro-3-amido-4-methylpyridine. google.com This amide intermediate can then be subjected to a Hofmann rearrangement or a similar reaction to furnish the 3-amino product. The substituent at the 4-position would need to be a group that can be converted to a hydroxymethyl group, such as a methyl group that could undergo selective oxidation, or a carboxylic acid ester that could be reduced.
Table 1: Potential Precursor Synthesis Steps (Analogous to 4-methyl derivative)
| Step | Reactant | Reagents | Product | Reference |
| Amide Formation | 2-chloro-3-cyano-4-methylpyridine | Concentrated H₂SO₄, heat | 2-chloro-3-amido-4-methylpyridine | google.com |
| Amine Formation | 2-chloro-3-amido-4-methylpyridine | Strong base, Halogen (e.g., Hofmann rearrangement) | 3-amino-2-chloro-4-methylpyridine | google.com |
The conversion of (3-amino-2-chloropyridin-4-yl)methanol to 3-amino-2-chloroisonicotinaldehyde (B596862) is an oxidation reaction. The oxidation of pyridyl methanols to their corresponding aldehydes is a well-established transformation in organic chemistry. Various oxidizing agents can be employed for this purpose.
A common and effective reagent for the oxidation of pyridinemethanols is manganese dioxide (MnO₂). This reagent is known for its selectivity in oxidizing allylic and benzylic-type alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in an inert solvent like chloroform (B151607) or dichloromethane (B109758) at room temperature. Another approach involves vapor-phase oxidation over a metal oxide catalyst. For example, 3-hydroxy-4-pyridinemethanol has been successfully oxidized to 3-hydroxypyridine-4-carboxaldehyde (B112166) using a Vanadium-Molybdenum-Oxygen (V-Mo-O) catalyst system in the presence of air. iitm.ac.in This method can offer high selectivity and conversion rates. iitm.ac.in
Table 2: General Oxidation Methods for Pyridyl Methanols
| Method | Oxidizing Agent/Catalyst | Conditions | Product |
| Liquid Phase Oxidation | Manganese Dioxide (MnO₂) | Inert solvent (e.g., Chloroform), Room Temperature | Pyridine-4-carboxaldehyde |
| Vapor Phase Oxidation | V-Mo-O Catalyst | High Temperature, Air | Pyridine-4-carboxaldehyde |
Direct Synthesis and Derivatization Approaches
3-Chloroisonicotinaldehyde (B1350383) and its hydrate (B1144303) are valuable intermediates that can undergo various chemical transformations to produce a diverse range of heterocyclic compounds.
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used for the synthesis of secondary and tertiary amines from aldehydes. organicreactions.org The reaction proceeds through the initial formation of an imine or iminium ion intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction. Pyridine-4-carbaldehyde is known to undergo such reactions. wikipedia.org
For 3-chloroisonicotinaldehyde, this reaction would involve its treatment with an amine in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting aldehyde. organicreactions.org Milder and less toxic alternatives, such as pyridine-borane complex in the presence of molecular sieves, have also been developed. sciencemadness.org The reaction is versatile, accommodating a wide range of primary and secondary amines to yield the corresponding N-substituted aminomethylpyridines. organic-chemistry.org
Table 3: Common Reagents for Reductive Amination
| Reducing Agent | Typical Conditions | Substrate Scope | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control | Broad (aldehydes, ketones, various amines) | sciencemadness.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Acetic Acid | Broad, good for less reactive amines | organicreactions.org |
| Pyridine-Borane Complex | Methanol, 4 Å Molecular Sieves | Mild alternative, good yields | sciencemadness.org |
| Catalytic Hydrogenation | H₂, Pd/C | Requires pressure, compatible with some functional groups | unimi.it |
The condensation of an aldehyde with a primary amine is a fundamental reaction that leads to the formation of an imine, also known as a Schiff base. This reaction is typically reversible and acid-catalyzed. The reaction of 2-chloroisonicotinaldehyde (B27911) with a primary amine would yield the corresponding N-substituted 2-chloro-4-pyridylmethanimine. The pH of the reaction medium is crucial; it must be acidic enough to protonate the carbonyl oxygen and facilitate nucleophilic attack by the amine, but not so acidic as to protonate the amine, rendering it non-nucleophilic.
These imine intermediates are often not isolated but are used directly in subsequent reactions, such as reductions (as in reductive amination) or cycloadditions. The formation of the C=N double bond is a key transformation for building more complex molecular architectures.
The aldehyde functional group, in conjunction with the chlorine atom on the pyridine ring of 3-chloroisonicotinaldehyde, provides opportunities for various cyclization reactions to construct fused heterocyclic systems. The hydrate form exists in equilibrium with the free aldehyde, which is the reactive species in these transformations.
One relevant example is the base-promoted intermolecular cascade cyclization of substituted 3-aryl(heteroaryl)-3-chloroacrylaldehydes with tetrahydroisoquinolines, which yields pyrrolo[2,1-a]isoquinolines. researchgate.net This reaction proceeds via an initial nucleophilic attack by the amine, followed by elimination of HCl and subsequent intramolecular cyclization. researchgate.net By analogy, 3-chloroisonicotinaldehyde could potentially react with suitable nucleophiles, such as compounds with active methylene (B1212753) groups or enamines, to undergo an initial condensation or Michael addition, followed by an intramolecular cyclization to form fused pyridine ring systems. The specific reaction pathway and resulting heterocyclic structure would depend on the nature of the reacting partner and the reaction conditions employed.
Palladium-Mediated Reactions for Functionalization
The introduction and modification of substituents on the pyridine ring are frequently accomplished using palladium-catalyzed cross-coupling reactions. libretexts.org For precursors to 3-Chloroisonicotinaldehyde hydrate, where a chloro-substituent is already present, these methods are particularly powerful for building molecular complexity. The C–Cl bond on the pyridine ring can be activated by a suitable palladium catalyst, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. chemrxiv.org
Common palladium-catalyzed reactions applicable to the functionalization of chloropyridine precursors include Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.orgclockss.org The Suzuki-Miyaura coupling, for instance, involves the reaction of a chloropyridine with an organoboron reagent in the presence of a palladium catalyst and a base. acs.org The choice of ligand for the palladium catalyst is critical and can significantly influence the reaction's efficiency and selectivity. rsc.orgnih.gov Ligands such as phosphines (e.g., PPh₃, dppf) or N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the active Pd(0) species and facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgnih.gov
Research has shown that even challenging substrates, like chloroarenes, can be effectively used in these couplings, highlighting the power of modern catalyst systems. chemrxiv.org The functionalization could be envisioned on a precursor like 3,5-dichloropyridine (B137275) to introduce other functionalities before the eventual conversion to the aldehyde.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Key Application for Precursors |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids/esters) | Pd(OAc)₂, Pd(PPh₃)₄, SPhos | Aryl-aryl or aryl-alkyl bond formation. acs.org |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tolyl)₃ | Introduction of vinyl groups. clockss.org |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Formation of aryl-alkyne bonds. clockss.org |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP, XPhos | C-N bond formation to introduce amino groups. acs.org |
Hydration-Dehydration Equilibrium and Tautomerism
The reaction of aldehydes and ketones with water is a reversible nucleophilic addition that results in the formation of a hydrate, also known as a geminal-diol or gem-diol. nih.gov This process establishes an equilibrium between the carbonyl compound and its hydrate. nih.gov For 3-chloroisonicotinaldehyde, this equilibrium is particularly relevant due to the electronic effects of its substituents.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in studying the aldehyde-hydrate equilibrium. The interconversion between the aldehyde and its gem-diol form can be monitored by observing characteristic changes in their respective spectra.
In ¹H NMR spectroscopy, the aldehyde form exhibits a distinct signal for the aldehydic proton (-CHO) typically found in the 9-10 ppm region. Upon hydration, this signal disappears and is replaced by new signals corresponding to the methine proton (-CH(OH)₂) and the hydroxyl protons (-OH) of the gem-diol, which appear further upfield. For instance, the aldehydic proton of the related pyridine-4-carboxaldehyde appears at approximately 10.11 ppm in CDCl₃. chemicalbook.com The formation of the hydrate would lead to the disappearance of this signal and the appearance of new signals at different chemical shifts.
In ¹³C NMR, the carbonyl carbon of the aldehyde gives a characteristic signal in the 190-200 ppm range. This signal is absent in the hydrate form, which instead shows a signal for the diol-bearing carbon at a significantly more shielded position, typically between 85-95 ppm.
IR spectroscopy can also distinguish between the two forms. The aldehyde shows a strong C=O stretching absorption band around 1700 cm⁻¹. This band is absent in the gem-diol, which instead displays a broad O-H stretching band in the region of 3200-3600 cm⁻¹.
Table 1: Expected Spectroscopic Shifts for 3-Chloroisonicotinaldehyde Hydration
| Form | Spectroscopic Method | Key Signal | Expected Chemical Shift / Wavenumber |
|---|---|---|---|
| Aldehyde | ¹H NMR | Aldehydic Proton (-CHO) | ~9-10 ppm |
| Hydrate (Gem-Diol) | ¹H NMR | Methine Proton (-CH(OH)₂) | ~5-6 ppm |
| Hydrate (Gem-Diol) | ¹H NMR | Hydroxyl Protons (-OH) | Variable, broad |
| Aldehyde | ¹³C NMR | Carbonyl Carbon (C=O) | ~190-200 ppm |
| Hydrate (Gem-Diol) | ¹³C NMR | Diol Carbon (-C(OH)₂) | ~85-95 ppm |
| Aldehyde | IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ |
The hydration-dehydration process is subject to both acid and base catalysis. The rate of achieving equilibrium is significantly influenced by the pH of the solution, although the position of the equilibrium itself is not affected by the catalyst. nih.gov
Acid Catalysis : Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water. A subsequent deprotonation step yields the gem-diol. nih.gov
Base Catalysis : In basic solutions, the hydroxide ion, a stronger nucleophile than water, attacks the carbonyl carbon directly. The resulting alkoxide is then protonated by water to form the gem-diol, regenerating the hydroxide catalyst. researchgate.net
For aldehyde-amine condensation reactions, which are related to nucleophilic additions, the pH must be carefully controlled. The rate of imine formation is typically greatest near a pH of 5. libretexts.orglibretexts.org At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic. libretexts.orglibretexts.orgquora.com At high pH, there is insufficient acid to protonate the intermediate, which is necessary for the elimination of water. libretexts.orglibretexts.org
The position of the hydration equilibrium is dictated by the relative stability of the carbonyl compound and its corresponding gem-diol. This stability is influenced by both electronic and steric factors.
Electronic Effects : The presence of electron-withdrawing groups on the carbonyl carbon destabilizes the carbonyl group and favors the formation of the hydrate. researchgate.netsemanticscholar.org In 3-chloroisonicotinaldehyde, both the chlorine atom and the nitrogen atom in the pyridine ring exert strong electron-withdrawing inductive effects. This increases the partial positive charge on the carbonyl carbon, making it more electrophilic and shifting the equilibrium towards the more stable gem-diol form. derpharmachemica.com
Steric Effects : Steric hindrance around the carbonyl group can disfavor the formation of the sp³-hybridized gem-diol. Aldehydes are generally more hydrated than ketones because the hydrogen atom attached to the carbonyl is small. youtube.com Aromatic aldehydes may have less hydrate at equilibrium due to steric hindrance from the ring. derpharmachemica.com
Table 2: Influence of Substituents on Hydration Equilibrium
| Compound | Substituents | Effect on Carbonyl Carbon | Favors Hydrate? |
|---|---|---|---|
| Formaldehyde | Two H atoms | No donating groups, less stable carbonyl | Yes, strongly |
| Acetaldehyde | One methyl group (donating) | Stabilizes carbonyl | Less so |
| Acetone | Two methyl groups (donating) | Strongly stabilizes carbonyl | No, very little hydrate |
| Chloral | Trichloromethyl group (withdrawing) | Strongly destabilizes carbonyl | Yes, strongly |
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of 3-chloroisonicotinaldehyde is a prime target for nucleophilic attack. This leads to a variety of addition and addition-elimination reactions, forming new carbon-heteroatom bonds.
Aldehydes can react with hydrazine (B178648) hydrate in a multi-step process to form heterocyclic structures like pyrazolones. While the direct reaction with 3-chloroisonicotinaldehyde is specific, the general mechanism involves condensation and cyclization. A common synthetic route to pyrazoles involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. google.com Another method involves the reaction of α,β-unsaturated ketones with hydrazines. nih.gov
The synthesis of pyrazole (B372694) derivatives can also be achieved by treating hydrazone intermediates with a formylating agent in what is known as the Vilsmeier-Haack reaction. asianpubs.org The general sequence for forming a pyrazolone from an aldehyde and hydrazine hydrate typically involves:
Hydrazone Formation : The aldehyde first condenses with hydrazine hydrate to form a hydrazone. This is a standard aldehyde-amine condensation where a C=N bond is formed with the elimination of water. orgsyn.org
Cyclization : If the molecule contains another reactive group in a suitable position (like a β-keto group, which is not present in the starting aldehyde itself but can be part of a different synthetic strategy), an intramolecular cyclization can occur. For instance, β-ketoesters react with hydrazine to form pyrazolones. beilstein-journals.org The reaction of an aldehyde with hydrazine alone primarily yields a hydrazone or an azine (if 2 equivalents of aldehyde react). To form a pyrazolone ring directly from an aldehyde, a more complex substrate or a multi-component reaction is generally required. beilstein-journals.orgnih.gov
The reaction of 3-chloroisonicotinaldehyde with primary amines is a classic example of nucleophilic addition to a carbonyl group, followed by elimination of water to form an imine, also known as a Schiff base. libretexts.orgdergipark.org.tr This condensation reaction is typically catalyzed by a weak acid. youtube.com
The mechanism proceeds through the following steps:
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a zwitterionic intermediate. youtube.com
Proton Transfer : A proton is transferred from the nitrogen to the oxygen, resulting in a neutral amino alcohol intermediate, also known as a carbinolamine. derpharmachemica.com
Protonation of Hydroxyl Group : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org
Elimination of Water : The lone pair on the nitrogen helps to push out the water molecule, leading to the formation of a C=N double bond and an iminium ion. libretexts.orglibretexts.org
Deprotonation : A base (such as water or another amine molecule) removes a proton from the nitrogen atom to give the final neutral imine product and regenerate the acid catalyst. libretexts.orglibretexts.org
This reaction is reversible, and the resulting imine can be hydrolyzed back to the aldehyde and amine under acidic conditions. libretexts.org
Computational Chemistry and Molecular Modeling
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules. For 3-Chloroisonicotinaldehyde (B1350383) hydrate (B1144303), MD simulations would be instrumental in understanding its dynamic behavior in a biological environment, such as in the presence of a target protein or in a solvent.
A key application of MD simulations in drug discovery is the analysis of the stability of a protein-ligand complex. By simulating the complex over a period of time, researchers can observe the dynamics of the ligand within the protein's binding site and assess the stability of the interactions. The root-mean-square deviation (RMSD) of the ligand's atomic positions from a reference structure is often used as a measure of stability. A stable binding is typically characterized by a low and fluctuating RMSD, indicating that the ligand remains bound in a consistent orientation. For 3-Chloroisonicotinaldehyde hydrate, MD simulations would be used to predict the stability of its complex with a target protein, providing insights into the strength and duration of the binding.
The role of water molecules in protein-ligand binding is crucial, as the displacement of water molecules from the binding site can have a significant impact on the binding affinity. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding site of a protein, identifying regions where water molecules are unstable and can be displaced by a ligand to increase binding affinity. sigmaaldrich.com In a hypothetical study of this compound, WaterMap analysis would be used to identify key water molecules in the binding site of a target protein that could be displaced by the ligand, providing a strategy for optimizing the ligand's structure to improve its binding affinity.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. By exploring the conformational space of the ligand within the protein's binding site and evaluating the binding energy for each conformation, molecular docking can identify the most likely binding mode of the ligand. This information is critical for understanding the mechanism of action of a drug and for designing new drugs with improved potency and selectivity.
The binding of a ligand to a protein is highly dependent on the shape and chemical properties of the protein's binding pocket. Molecular docking studies can provide a detailed evaluation of how a ligand fits within a specific binding pocket, identifying the key interactions that stabilize the complex. For this compound, molecular docking would be used to predict its binding mode within the active site of a target protein, revealing the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By calculating the electron density of a system, DFT can provide accurate predictions of a wide range of molecular properties, including geometries, energies, and vibrational frequencies.
DFT calculations are particularly useful for studying chemical reactions, as they can be used to determine the reaction mechanism and to calculate the energy barriers associated with each step of the reaction. This information is essential for understanding the kinetics and thermodynamics of a reaction and for predicting the reaction rate. In the context of this compound, DFT calculations could be employed to study its reactivity, such as its susceptibility to nucleophilic attack or its role in an enzymatic reaction. For instance, in the study of a dehalogenase enzyme, DFT could elucidate the energy profile of the dehalogenation reaction, identifying the transition states and intermediates involved in the process.
Ligand Design and Optimization
The structural scaffold of 3-Chloroisonicotinaldehyde, a substituted pyridinaldehyde, presents a versatile starting point for ligand design. The pyridine (B92270) ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the chloro and aldehyde functionalities offer vectors for chemical modification to enhance binding affinity, selectivity, and pharmacokinetic properties. Computational approaches are central to rationally designing these modifications.
Computational Approaches in Hit-to-Lead Optimization
The journey from a preliminary "hit" compound, identified through high-throughput screening, to a viable "lead" candidate is a critical phase in drug discovery known as hit-to-lead optimization. This process aims to improve the potency, selectivity, and drug-like properties of the initial hit. Computational methods are indispensable in this optimization phase, enabling the rapid evaluation of virtual libraries of analogs and prioritizing the synthesis of the most promising compounds.
For scaffolds related to 3-Chloroisonicotinaldehyde, such as other nicotinaldehyde derivatives, several computational techniques are routinely employed. Recent research on new nicotinaldehyde derivatives has successfully utilized a combination of experimental synthesis and in silico evaluation to assess their potential as antimicrobial agents against oral pathogens. nih.gov This integrated approach highlights the predictive power of computational chemistry in identifying promising molecular candidates.
A key computational tool in this context is molecular docking . Docking simulations predict the preferred orientation of a ligand when bound to a specific protein target, along with the binding affinity. For instance, in the evaluation of novel nicotinaldehyde derivatives, molecular docking was used to understand the interactions with target proteins like 1JIJ and 2XCT. nih.gov This provides crucial information on the specific amino acid residues involved in binding, guiding the rational design of modifications to enhance these interactions.
Density Functional Theory (DFT) is another powerful computational method applied to this class of compounds. DFT calculations provide insights into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions. In the study of nicotinaldehyde derivatives, DFT was used to determine the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps, which were found to be in the range of 0.14947–0.15888 eV. nih.gov This information is valuable for understanding the molecule's stability and electronic properties.
Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. "Drug-likeness" rules, such as Lipinski's rule of five, are computationally assessed to ensure that the designed molecules have favorable physicochemical properties for oral bioavailability. In the aforementioned study, all newly synthesized nicotinaldehyde derivatives were found to adhere to these drug-likeness rules. nih.gov Prediction of Activity Spectra for Substances (PASS) analysis can also be computationally performed to predict the likely biological activities of a compound, with significant antimicrobial potential being predicted for the new nicotinaldehyde derivatives with high confidence. nih.gov
The table below summarizes the computational approaches and findings from a representative study on nicotinaldehyde derivatives, which are directly applicable to the potential optimization of ligands derived from this compound.
| Computational Method | Application in Hit-to-Lead Optimization | Key Findings for Nicotinaldehyde Derivatives |
| Molecular Docking | Predicts binding mode and affinity to target proteins. | Showed interactions with target proteins 1JIJ and 2XCT, informing on key binding interactions. nih.gov |
| Density Functional Theory (DFT) | Calculates electronic properties and molecular reactivity. | Determined HOMO-LUMO band gaps (0.14947–0.15888 eV), indicating electronic stability. nih.gov |
| ADMET Prediction | Assesses drug-like properties (absorption, distribution, etc.). | All synthesized derivatives followed established drug-likeness rules. nih.gov |
| PASS Analysis | Predicts the biological activity spectrum of a molecule. | Revealed significant antimicrobial potential with high confidence (p-value 0.329-0.751). nih.gov |
By leveraging these computational strategies, researchers can systematically and rationally optimize ligands based on the 3-Chloroisonicotinaldehyde scaffold, enhancing their potential for therapeutic applications while minimizing the time and resources required for experimental synthesis and testing.
Applications in Advanced Organic Synthesis
Building Block in Heterocyclic Chemistry
The strategic placement of functional groups in 3-chloroisonicotinaldehyde (B1350383) hydrate (B1144303) allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic scaffolds.
While direct synthesis routes starting from 3-chloroisonicotinaldehyde hydrate for pyrazolopyrazines and pyrazolopyridinones are not extensively documented in readily available literature, the analogous reactivity of similar heterocyclic aldehydes suggests a plausible synthetic pathway. The general strategy would likely involve a multi-step sequence initiated by the condensation of the aldehyde with a suitable hydrazine (B178648) derivative.
For the synthesis of pyrazolopyrazines , a hypothetical reaction could involve the initial formation of a hydrazone from this compound and a substituted hydrazine. Subsequent intramolecular cyclization, potentially facilitated by a palladium-catalyzed cross-coupling reaction to introduce a suitable functional group for ring closure, could lead to the desired pyrazolopyrazine core.
Similarly, the construction of pyrazolopyridinones could be envisioned through a reaction cascade. A Knoevenagel-type condensation of this compound with an active methylene (B1212753) compound containing a cyano or ester group, followed by reaction with a hydrazine derivative, could lead to the formation of a pyrazole (B372694) ring. Subsequent intramolecular cyclization, possibly through nucleophilic attack of the pyrazole nitrogen onto the pyridine (B92270) ring, would yield the pyrazolopyridinone skeleton. The feasibility and specific conditions for these transformations would require further experimental investigation.
The synthesis of triazole derivatives often involves the "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. nih.gov While this compound itself is not a direct precursor for this reaction, it can be readily converted into a key intermediate.
For instance, the aldehyde functionality can be transformed into an alkyne group through reactions such as the Corey-Fuchs or Seyferth-Gilbert homologation. The resulting 3-chloro-4-ethynylpyridine (B1359720) can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a variety of organic azides to produce a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives. mdpi.com Alternatively, the aldehyde can be converted to an azide, which can then react with various alkynes. The synthesis of 1,2,4-triazoles can be achieved through the condensation of the aldehyde with aminoguanidine, followed by oxidative cyclization.
| Reactant 1 | Reactant 2 | Product Class | Reference |
| 3-Chloro-4-ethynylpyridine (derived from this compound) | Organic Azide | 1,2,3-Triazole | mdpi.com |
| This compound | Aminoguanidine | 1,2,4-Triazole | General Method |
Indolinone scaffolds are prevalent in many biologically active molecules. The synthesis of indolinone derivatives from this compound typically involves a Knoevenagel condensation. nih.gov In this reaction, the aldehyde group of this compound condenses with an active methylene group of an oxindole (B195798) derivative.
This reaction is usually catalyzed by a base, such as piperidine (B6355638) or pyrrolidine, and results in the formation of a new carbon-carbon double bond, linking the pyridine and indolinone rings. The resulting 3-(pyridin-4-ylmethylene)indolin-2-one derivatives can be further modified at various positions to generate a library of compounds for biological screening. google.com
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |
| This compound | Oxindole | Knoevenagel Condensation | 3-(Pyridin-4-ylmethylene)indolin-2-one | nih.gov |
Naphthyridines are a class of bicyclic heterocyclic compounds with a wide range of pharmacological activities. This compound serves as a key starting material in the Friedländer annulation reaction for the synthesis of 1,8-naphthyridine (B1210474) derivatives. eurjchem.com
In this acid- or base-catalyzed reaction, this compound is condensed with a compound containing an activated methylene group adjacent to a carbonyl group, such as a β-ketoester or a cyclic ketone. tsijournals.comrsc.org The reaction proceeds through an initial aldol-type condensation followed by intramolecular cyclization and dehydration to afford the fused naphthyridine ring system. This method provides a straightforward and efficient route to a variety of substituted 1,8-naphthyridines. researchgate.net
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |
| This compound | β-Ketoester | Friedländer Annulation | 1,8-Naphthyridine | eurjchem.com |
| This compound | Cyclic Ketone | Friedländer Annulation | 1,8-Naphthyridine | tsijournals.com |
Role in Medicinal Chemistry and Drug Discovery
The ability of this compound to serve as a precursor to a variety of heterocyclic systems makes it a valuable tool in the field of medicinal chemistry and drug discovery.
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The heterocyclic scaffolds derived from this compound, such as indolinones and naphthyridines, are known to be core structures in many kinase inhibitors.
For example, indolinone derivatives synthesized from this compound can act as privileged scaffolds for the development of inhibitors of various tyrosine kinases. The pyridine moiety can engage in key hydrogen bonding interactions within the ATP-binding site of the kinase, while the indolinone core provides a rigid framework for the attachment of various substituents to optimize potency and selectivity. While direct examples of marketed drugs originating from this compound are not readily identifiable, its role as a versatile intermediate in the synthesis of kinase inhibitor libraries for drug discovery is significant. The synthesis of various kinase inhibitors often involves the coupling of a heterocyclic core, which can be derived from this aldehyde, with other fragments to build the final drug molecule.
Precursor for Antiviral Compounds
The synthesis of novel antiviral agents is a critical area of medicinal chemistry. Heterocyclic compounds, particularly those containing pyridine rings, are common scaffolds in the development of new therapeutics. While aldehydes are versatile starting materials in organic synthesis, a review of the scientific literature does not prominently feature this compound as a direct precursor in the documented synthesis of specific antiviral compounds.
Research in antiviral drug development often involves the use of various substituted heterocyclic building blocks. For instance, the design of inhibitors for viral proteases, such as the SARS-CoV 3CLpro, has utilized chloropyridyl esters to achieve potent inhibition. nih.gov Other synthetic strategies focus on creating nucleoside analogs, like ribavirin, which incorporate triazole rings and exhibit broad-spectrum antiviral activity. nih.gov The synthesis of these complex molecules often starts from different, more elaborate precursors. Although this compound possesses a functionalized pyridine ring, its specific application as a starting material in major antiviral synthesis campaigns is not extensively reported.
Development of Antibacterial and Anti-biofilm Agents
The emergence of antibiotic resistance has spurred significant research into new antibacterial and anti-biofilm agents. nih.gov Biofilms, structured communities of bacteria, are notoriously resistant to conventional antibiotics, making agents that can inhibit their formation or disrupt existing biofilms highly valuable. nih.govnih.gov
Investigations into new antibacterial scaffolds have explored a wide range of chemical structures. For example, chloroindole derivatives have been shown to possess potent anti-biofilm and antimicrobial properties against pathogenic bacteria like uropathogenic Escherichia coli by downregulating virulence genes. nih.gov Similarly, derivatives of 2-benzylidene-3-oxobutanamide have demonstrated significant antibacterial activity against resistant pathogens, including MRSA and multidrug-resistant Acinetobacter baumannii. nih.gov
While the pyridine moiety is a component of many bioactive molecules, the direct use of this compound in the synthesis of antibacterial or anti-biofilm agents is not a central theme in the available scientific literature. The research focus has been on other chlorinated heterocycles and different molecular frameworks.
Synthesis of Anti-inflammatory Agents
Chronic inflammation is linked to numerous diseases, and the development of new anti-inflammatory drugs with improved efficacy and fewer side effects is an ongoing goal in pharmaceutical research. nih.govresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. nih.govresearchgate.net
The synthesis of novel anti-inflammatory agents often employs heterocyclic structures. For instance, new benzothiazole (B30560) derivatives have been synthesized and shown to have potent anti-inflammatory and analgesic effects. nih.gov Likewise, structural modifications of existing drugs like Piroxicam have led to new N-acylhydrazone analogues with significant anti-inflammatory activity. nih.gov Another approach involves the synthesis of chalcone (B49325) hydrazide derivatives, which can incorporate isonicotinyl hydrazide (a related pyridine structure) and have shown promising anti-inflammatory properties in preclinical models. journaljpri.com
Despite the prevalence of pyridine rings in medicinal chemistry, specific examples of this compound being used as a key starting material for the synthesis of novel anti-inflammatory agents are not widely documented in peer-reviewed studies.
Catalysis and Reaction Design
Aldehyde Reactivity in C-C Bond Formation
The aldehyde functional group is one of the most versatile in organic synthesis for the construction of carbon-carbon bonds. The inherent polarity of the carbonyl group, with its electrophilic carbon atom, makes it a prime target for attack by a wide variety of carbon nucleophiles. This compound, possessing this reactive aldehyde moiety on a pyridine ring, can participate in numerous C-C bond-forming reactions.
The aldol (B89426) reaction is a classic example, uniting two carbonyl-containing compounds to form a β-hydroxy carbonyl product. organic-chemistry.orgnih.gov In cross-aldol reactions involving an aldehyde like 3-Chloroisonicotinaldehyde, it would typically serve as the electrophilic partner, reacting with an enolate generated from a different ketone or aldehyde. nih.govyoutube.com Modern synthetic methods have developed highly regioselective cross-aldol reactions under mild conditions, for example, using synergistic gold/iron catalysis where alkynes serve as ketone surrogates. nih.gov In such systems, heteroaromatic aldehydes have been shown to be well-tolerated substrates. nih.gov
Beyond aldol-type reactions, the aldehyde group can participate in a range of other important C-C bond-forming transformations, as summarized in the table below.
| Reaction Type | Role of Aldehyde | Nucleophile Example | Product Type |
| Grignard Reaction | Electrophile | Organomagnesium Halide (R-MgX) | Secondary Alcohol |
| Wittig Reaction | Electrophile | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Cyanohydrin Formation | Electrophile | Cyanide (CN⁻) | α-Hydroxy Nitrile |
| Benzoin Condensation | Electrophile & Nucleophile Precursor | Cyanide or N-Heterocyclic Carbene | α-Hydroxy Ketone |
| Prins Reaction | Electrophile | Alkene or Alkyne | 1,3-Diols, Dioxanes |
The electronic properties of the 3-chloropyridine (B48278) ring are expected to influence the reactivity of the aldehyde group. The electron-withdrawing nature of the nitrogen atom and the chlorine atom can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to simple benzaldehydes.
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comtcichemicals.com This approach is valued for its atom economy, step economy, and ability to rapidly generate molecular diversity, making it a powerful tool in medicinal chemistry and drug discovery. mdpi.comnih.gov
Aldehydes are a cornerstone reactant in many of the most famous and widely used MCRs. nih.gov Given its structure, this compound is a suitable candidate to serve as the aldehyde component in these powerful transformations. Its participation would allow for the direct incorporation of the 3-chloropyridin-4-yl moiety into complex heterocyclic scaffolds.
Below is a table of prominent MCRs where 3-Chloroisonicotinaldehyde could potentially be used.
| Multicomponent Reaction | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Resulting Heterocycle |
| Biginelli Reaction | Aldehyde | β-Ketoester | Urea or Thiourea | Dihydropyrimidinone |
| Hantzsch Pyridine Synthesis | Aldehyde | β-Ketoester (2 equiv.) | Ammonia | Dihydropyridine |
| Ugi Reaction (4-CR) | Aldehyde | Amine | Carboxylic Acid | Isocyanide |
| Passerini Reaction | Aldehyde | Carboxylic Acid | Isocyanide | α-Acyloxy Carboxamide |
| Kabachnik-Fields Reaction | Aldehyde | Amine | Dialkyl Phosphite | α-Aminophosphonate |
The use of a substituted heteroaromatic aldehyde like 3-Chloroisonicotinaldehyde in these reactions provides a direct route to libraries of compounds containing a specific pharmacophore, which can then be screened for various biological activities. mdpi.comtcichemicals.com
Challenges in Asymmetric Cross-Aldol Reactions of Aldehydes
The cross-aldol reaction, which involves two different aldehyde partners, is a powerful method for C-C bond formation but presents significant synthetic challenges, particularly when attempting to achieve high levels of stereocontrol (asymmetry). organic-chemistry.org Using an aldehyde like 3-Chloroisonicotinaldehyde, which lacks α-hydrogens, simplifies some issues as it can only act as an electrophile and cannot self-condense via enolate formation. However, several formidable challenges remain. organic-chemistry.orgnih.gov
Key challenges in asymmetric cross-aldol reactions involving an aldehyde like 3-Chloroisonicotinaldehyde include:
Chemoselectivity: The primary challenge is to prevent the enolizable aldehyde partner from undergoing self-condensation, which competes with the desired cross-aldol reaction. organic-chemistry.orgyoutube.com
Polyaldolisation: The initial aldol adduct still contains an aldehyde group and can potentially react further with another molecule of the enolate, leading to undesired oligomeric byproducts. organic-chemistry.org
Dehydration: The resulting β-hydroxy aldehyde product can easily eliminate water, especially under harsh basic or acidic conditions, to form an α,β-unsaturated aldehyde. While sometimes desired, controlling this subsequent reaction can be difficult. organic-chemistry.org
Tishchenko-type Processes: This is a disproportionation reaction that can occur with aldehydes under certain metal-catalyzed conditions, leading to the formation of an ester from two aldehyde molecules, which is another competitive side reaction. organic-chemistry.org
Enantioselectivity: Achieving high enantioselectivity (control of R/S configuration) in the direct catalytic asymmetric cross-aldol reaction is difficult. While proline and its derivatives have been used as catalysts, reactions involving α-unbranched aldehydes often result in lower yields and only moderate enantioselectivity. nih.gov
Overcoming these challenges often requires carefully designed catalysts, such as chiral organocatalysts or metal complexes, and precisely controlled reaction conditions to favor the desired stereoselective cross-coupling pathway over competing side reactions. organic-chemistry.orgnih.gov
Analytical Method Development for Detection and Quantification
Challenges in Aldehyde Detection and Determination in Aqueous Matrices
The quantification of aldehydes in aqueous solutions is often complicated by several factors. Aldehydes are electrophilic and can react with nucleophiles present in the matrix, leading to the formation of various adducts. Furthermore, the hydrate (B1144303) form of 3-Chloroisonicotinaldehyde (B1350383) introduces an equilibrium between the aldehyde and its geminal diol, which can be influenced by factors such as pH and temperature. This equilibrium can complicate direct measurement techniques.
General challenges in aldehyde detection in aqueous media include:
Reactivity and Instability: Aldehydes are prone to oxidation, polymerization, and other degradation pathways, which can lead to inaccurate measurements. The chloro-substituent on the pyridine (B92270) ring can also influence the compound's stability.
Matrix Effects: The complexity of the sample matrix can interfere with the analytical signal. For instance, in biological or environmental samples, other organic molecules can react with derivatizing agents or co-elute with the analyte of interest.
Low Concentration Levels: In many applications, the concentration of the aldehyde may be very low, requiring highly sensitive analytical techniques.
To overcome these challenges, derivatization is a common strategy. Reagents that react specifically with the aldehyde group to form a stable, easily detectable product are often employed.
Chromatographic Techniques (e.g., HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture, making it highly suitable for assessing the purity of 3-Chloroisonicotinaldehyde hydrate.
The development of an HPLC method for a substituted pyridine like this compound would typically involve the optimization of several parameters to achieve good resolution, peak shape, and sensitivity.
Key HPLC Method Parameters:
| Parameter | Considerations for this compound Analysis |
| Stationary Phase (Column) | Reversed-phase columns (e.g., C18, C8) are commonly used for the separation of moderately polar compounds. The choice of stationary phase will depend on the polarity of the compound and potential impurities. |
| Mobile Phase | A mixture of water or a buffer and an organic modifier (e.g., acetonitrile, methanol) is typical for reversed-phase HPLC. The pH of the mobile phase can be critical for ionizable compounds like pyridines to ensure good peak shape. |
| Detector | UV-Vis detection is often suitable for aromatic compounds containing a chromophore, such as the pyridine ring in 3-Chloroisonicotinaldehyde. The selection of the detection wavelength is optimized for maximum absorbance of the analyte. |
| Flow Rate and Temperature | These parameters are adjusted to optimize the separation efficiency and analysis time. |
A well-developed HPLC method can provide detailed information on the purity of a this compound sample, including the presence of any related substances, isomers, or degradation products. For instance, the separation of 3-Chloroisonicotinaldehyde from its unhydrated form or from isomers like 2-Chloroisonicotinaldehyde (B27911) or 4-Chloroisonicotinaldehyde would be a key objective of method development.
While specific research detailing the HPLC analysis of this compound is not widely available in public literature, the principles of HPLC analysis for substituted pyridines and aldehydes provide a strong foundation for developing such a method. The validation of the method according to established guidelines (e.g., ICH) would be essential to ensure its accuracy, precision, linearity, and robustness for routine quality control.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Catalytic Systems
The synthesis of 3-chloroisonicotinaldehyde (B1350383), the dehydrated form of 3-chloroisonicotinaldehyde hydrate (B1144303), is a key area for future research. While specific synthetic routes for this compound are not extensively documented in publicly available literature, general methods for the preparation of related chloropyridines and pyridine (B92270) aldehydes suggest several plausible avenues for exploration.
One potential route involves the selective chlorination of isonicotinaldehyde. However, electrophilic substitution on the pyridine ring can be challenging and may lead to a mixture of products. google.com Therefore, the development of highly regioselective catalytic systems is crucial. Future research could focus on employing transition metal catalysts, such as palladium or nickel complexes, to direct the chlorination to the 3-position of the pyridine ring. bldpharm.com Another approach could be the oxidation of a precursor, such as 3-chloro-4-picoline. The development of mild and efficient oxidizing agents would be beneficial to avoid over-oxidation to the corresponding carboxylic acid.
Furthermore, the Vilsmeier-Haack reaction on a suitably substituted pyridine precursor could be a viable method for the direct introduction of the formyl group. semanticscholar.org For instance, the reaction of 3-chloropyridine (B48278) with a formylating agent like a mixture of phosphorus oxychloride and dimethylformamide (DMF) could be investigated. google.com The optimization of reaction conditions, including temperature, solvent, and stoichiometry, would be essential to maximize the yield and purity of 3-chloroisonicotinaldehyde.
The exploration of biocatalytic and sustainable synthetic methods also presents a promising frontier. researchgate.net The use of enzymes or whole-cell systems for the selective halogenation or oxidation of pyridine derivatives could offer a greener alternative to traditional chemical methods.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Precursor | Reagents/Catalysts | Potential Advantages |
| Direct Chlorination | Isonicotinaldehyde | Selective chlorinating agents, transition metal catalysts | Direct functionalization |
| Oxidation | 3-Chloro-4-picoline | Mild oxidizing agents | Utilizes a different starting material |
| Vilsmeier-Haack Reaction | 3-Chloropyridine | POCl₃, DMF | Direct formylation |
| Biocatalysis | Pyridine derivative | Halogenases, oxidases | Environmentally friendly |
Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions
The real-time analysis of chemical reactions is critical for understanding reaction mechanisms, kinetics, and optimizing process parameters. Future research should focus on the application of advanced spectroscopic techniques for the in-situ monitoring of the synthesis and subsequent reactions of 3-chloroisonicotinaldehyde hydrate.
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information on the formation and consumption of reactants, intermediates, and products by tracking the characteristic vibrational frequencies of functional groups. acs.org For instance, monitoring the appearance of the carbonyl stretch of the aldehyde group and the disappearance of the starting material's characteristic peaks can offer real-time kinetic data.
Nuclear magnetic resonance (NMR) spectroscopy, particularly flow NMR, is another powerful tool for in-situ reaction monitoring. It can provide detailed structural information on the species present in the reaction mixture at any given time. acs.org This would be particularly useful in identifying any transient intermediates or by-products formed during the synthesis of 3-chloroisonicotinaldehyde.
The application of these techniques would not only facilitate a deeper understanding of the reaction pathways but also enable the development of more efficient and controlled synthetic processes.
Further Computational Exploration of Reactivity and Selectivity
Computational chemistry offers a powerful tool to predict and understand the reactivity and selectivity of chemical compounds. Future research should involve a more in-depth computational exploration of 3-chloroisonicotinaldehyde to complement experimental studies.
Density functional theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies (HOMO and LUMO), and electrostatic potential of the molecule. rsc.org This information can provide insights into its electrophilic and nucleophilic sites, thereby predicting its reactivity towards various reagents. For example, computational studies can help in understanding the regioselectivity of nucleophilic aromatic substitution reactions on the pyridine ring.
Furthermore, computational modeling can be used to study the reaction mechanisms of various transformations involving 3-chloroisonicotinaldehyde. By calculating the energy profiles of different reaction pathways, it is possible to identify the most favorable routes and predict the structure of transition states and intermediates. rsc.org This can be particularly valuable in designing new catalytic systems for its synthesis and derivatization.
Exploration of New Derivatization Strategies and Applications
The aldehyde functional group and the chloro-substituted pyridine ring in this compound make it a versatile building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. cymitquimica.comresearchgate.net
Future research should focus on exploring novel derivatization strategies. The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensation reactions with amines and hydrazines to form Schiff bases, hydrazones, and other heterocyclic systems. researchgate.netrsc.orgyoutube.com The chlorine atom on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.
The synthesis of libraries of derivatives based on the 3-chloroisonicotinaldehyde scaffold and the subsequent screening for biological activity could lead to the discovery of new therapeutic agents. Given that many pyridine-containing compounds exhibit pharmacological properties, derivatives of 3-chloroisonicotinaldehyde may possess interesting biological activities. researchgate.net
Moreover, the incorporation of this molecule into larger, more complex structures could lead to the development of new materials with unique optical or electronic properties. The pyridine nitrogen can also be used for coordination with metal ions, opening up possibilities for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers.
A table of potential derivatization reactions is provided below.
| Reaction Type | Reagent | Functional Group Targeted | Product Class |
| Reductive Amination | Amine, Reducing Agent | Aldehyde | Substituted Amines |
| Wittig Reaction | Phosphonium Ylide | Aldehyde | Alkenes |
| Condensation | Hydrazine (B178648)/Amine | Aldehyde | Hydrazones/Schiff Bases |
| Nucleophilic Substitution | Nucleophile (e.g., -OR, -NR₂, -SR) | Chloro Group | Substituted Pyridines |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 3-Chloroisonicotinaldehyde hydrate while ensuring hydrate stability?
- Methodology : Use controlled crystallization under inert atmospheres (e.g., nitrogen) to minimize hydrolysis. Monitor temperature and humidity during synthesis, as hydrate stability is sensitive to environmental conditions. Techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA) can confirm hydrate formation and stability .
- Key Considerations : Hydrate formation in organic compounds often depends on solvent polarity and cooling rates. Polar solvents (e.g., water-methanol mixtures) favor hydrate crystallization due to hydrogen-bonding interactions .
Q. How can hydrate morphology influence the physicochemical properties of this compound?
- Methodology : Characterize hydrate morphology using scanning electron microscopy (SEM) and atomic force microscopy (AFM). Patchy vs. homogeneous hydrate distribution (common in gas hydrates) affects properties like thermal conductivity and mechanical stability .
- Data Interpretation : Heterogeneous hydrate distribution may lead to anisotropic behavior in dissolution or reactivity, requiring localized spectroscopic analysis (e.g., Raman microspectroscopy) .
Q. What analytical techniques are optimal for distinguishing the hydrate form from anhydrous 3-Chloroisonicotinaldehyde?
- Methodology : Combine differential scanning calorimetry (DSC) to detect dehydration endotherms and Fourier-transform infrared spectroscopy (FTIR) to identify O–H stretching bands (~3200–3500 cm⁻¹). Karl Fischer titration quantifies water content .
- Validation : Cross-reference with single-crystal XRD to resolve hydrogen-bonding networks in the hydrate structure .
Advanced Research Questions
Q. How do induction time and nucleation kinetics of this compound formation vary under supersaturated conditions?
- Methodology : Use optical microscopy with polarized light to monitor nucleation onset. Track induction times under varying supersaturation ratios (via solubility curves) and temperatures. Empirical models (e.g., classical nucleation theory) can correlate induction time with thermodynamic driving forces .
- Challenges : Light scattering/reflection changes during nucleation (e.g., transition from matte to opaque surfaces) require real-time imaging systems .
Q. What role do solvent-solute interactions play in stabilizing the hydrate form of 3-Chloroisonicotinaldehyde?
- Methodology : Perform molecular dynamics (MD) simulations to evaluate hydrogen-bonding patterns between the aldehyde group, water, and chloro-substituents. Experimentally, vary solvent polarity (e.g., water/acetone ratios) and measure hydrate yield via gravimetry .
- Contradictions : Hydrate stability may decrease in highly polar solvents due to competitive solvation, necessitating phase equilibria studies .
Q. How can hydrate dissociation rates be modulated by external stimuli (e.g., temperature, pressure) in 3-Chloroisonicotinaldehyde systems?
- Methodology : Design pressure-controlled reactors to study dissociation isotherms. Use high-pressure DSC or microcalorimetry to quantify enthalpy changes. Compare dissociation rates under static vs. stirred conditions, as mechanical agitation disrupts hydrate lattices .
- Implications : Dissociation kinetics may follow Arrhenius behavior, but defects in hydrate crystals (from synthesis methods) can accelerate decomposition .
Data Contradiction Analysis
Q. Conflicting reports on hydrate stability under identical thermodynamic conditions: How to resolve discrepancies?
- Approach : Replicate experiments with strict control of impurities (e.g., trace metals, residual solvents). Use in situ spectroscopic probes (e.g., NMR crystallography) to detect metastable hydrate phases. Cross-validate with computational phase diagrams .
- Case Study : Gas hydrate studies show that minor impurities (e.g., surfactants) alter phase equilibria by lowering interfacial tension—similar principles apply to organic hydrates .
Experimental Design Considerations
Q. How to optimize reactor design for scalable synthesis of this compound?
- Recommendations : Use jacketed reactors with precise temperature control (±0.1°C). Implement inline PAT (process analytical technology) tools, such as near-infrared (NIR) probes, to monitor hydration in real time. Stirring mechanisms must balance nucleation promotion with crystal shear damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
